![molecular formula C4H4N4 B8100639 2-Methyl-5-ethynyltetrazole](/img/structure/B8100639.png)
2-Methyl-5-ethynyltetrazole
Overview
Description
2-Methyl-5-ethynyltetrazole is a useful research compound. Its molecular formula is C4H4N4 and its molecular weight is 108.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-ethynyltetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-ethynyltetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Alkyl-5-ethynyltetrazoles, including 2-Methyl-5-ethynyltetrazole, have been synthesized and analyzed for their unique chemical properties. These compounds demonstrate increased electrophilicity due to their triple bond, facilitating reactions with aliphatic alcohols, amines, and undergoing processes like aminomethylation and cycloaddition of azides (Buzilova et al., 1980).
Corrosion Inhibition
- Pyranopyrazole derivatives, which may include structures similar to 2-Methyl-5-ethynyltetrazole, have been studied for their role in inhibiting corrosion of mild steel in acidic solutions. These studies provide insights into the potential application of such compounds in materials science and engineering (Yadav et al., 2016).
Potential Pharmaceutical Applications
- While the exact application of 2-Methyl-5-ethynyltetrazole in pharmaceuticals is not directly stated in the available research, the studies of similar tetrazole compounds indicate potential in drug design and development. For instance, 5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles have been explored for their anticonvulsant activity, suggesting the utility of tetrazole derivatives in medicinal chemistry (Kane et al., 1994).
Material Science
- Tetrazoles, including variants like 2-Methyl-5-ethynyltetrazole, can be used to create polydentate ligands for biomimetic studies. This application is crucial in the development of materials that mimic biological systems, potentially impacting fields like biotechnology and nanotechnology (Kharbash et al., 2002).
Explosives Research
- Nitrogen-rich salts of 2-methyl-5-nitraminotetrazole have been explored as secondary explosives with low sensitivities, indicating the relevance of tetrazole derivatives in the field of explosives and pyrotechnics (Fendt et al., 2011).
properties
IUPAC Name |
5-ethynyl-2-methyltetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-3-4-5-7-8(2)6-4/h1H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYSKPSDVJWSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methyl-2H-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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